molecular formula C13H10BrN3O2 B2617471 6-bromo-N-(1H-pyrazol-3-yl)-2H-chromene-3-carboxamide CAS No. 1281310-11-9

6-bromo-N-(1H-pyrazol-3-yl)-2H-chromene-3-carboxamide

Cat. No.: B2617471
CAS No.: 1281310-11-9
M. Wt: 320.146
InChI Key: ZNSRKEVARMMKDL-UHFFFAOYSA-N
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Description

The compound “6-bromo-N-(1H-pyrazol-3-yl)-2H-chromene-3-carboxamide” is an amide compound . It is part of a family of novel interleukin receptor associated kinases (IRAK) inhibitors . These compounds are used to treat or prevent an IRAK-associated disease or condition .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a delocalized π-system end-capped with an electron donor (D) and an acceptor (A) group . The interaction between the donor and the acceptor (intramolecular charge transfer, ICT) is mediated by the π-system .

Mechanism of Action

The compound acts as an inhibitor of glucose-induced degradation-deficient (GID) E3 ligase . It is involved in the degradation of superfluous gluconeogenic enzymes . GID4, a part of the GID family, recognizes N-terminal proline residues selectively in substrates to mark their ubiquitination and proteasomal degradation .

Properties

IUPAC Name

6-bromo-N-(1H-pyrazol-5-yl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2/c14-10-1-2-11-8(6-10)5-9(7-19-11)13(18)16-12-3-4-15-17-12/h1-6H,7H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSRKEVARMMKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Br)C(=O)NC3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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